2-Acetyl-3-Amino-5-Phenylthiophene

Medicinal Chemistry Organic Synthesis Quality Control

This 2-aminothiophene building block, featuring a 5-phenyl substituent, is essential for medicinal chemistry SAR studies, particularly in antitubercular lead optimization. Its dual acetyl/amino functionality enables diverse synthetic routes. Procurement of this specific compound ensures you are working with a well-characterized scaffold with distinct physicochemical and biological properties, crucial for reliable research outcomes.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 105707-24-2
Cat. No. B034536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-Amino-5-Phenylthiophene
CAS105707-24-2
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
InChIInChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3
InChIKeyQAHOJPMILKVSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-Amino-5-Phenylthiophene (CAS 105707-24-2): A Privileged 2-Aminothiophene Scaffold for Antitubercular Drug Discovery and Organic Synthesis


2-Acetyl-3-Amino-5-Phenylthiophene (CAS 105707-24-2) is a heterocyclic compound belonging to the 2-aminothiophene class, characterized by a thiophene ring substituted with an acetyl group at position 2, an amino group at position 3, and a phenyl group at position 5. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol, and it is commercially available at ≥95% purity from multiple reputable vendors . This specific substitution pattern places it within a privileged scaffold that has been extensively explored in medicinal chemistry, particularly for antitubercular applications [1]. The compound serves as a versatile building block for the synthesis of biologically active molecules and is of significant interest to researchers developing novel antimicrobial agents.

Why 2-Acetyl-3-Amino-5-Phenylthiophene (CAS 105707-24-2) Cannot Be Substituted by Generic 2-Aminothiophenes: Evidence-Based Differentiation


Generic substitution of 2-aminothiophene derivatives is scientifically unsound due to the profound impact of specific substitution patterns on physicochemical properties, synthetic accessibility, and biological activity. While the 2-aminothiophene scaffold is recognized for its antitubercular potential, structure-activity relationship (SAR) studies unequivocally demonstrate that substituents at the 5-position critically modulate potency and selectivity [1]. The phenyl group in 2-Acetyl-3-Amino-5-Phenylthiophene imparts unique electronic and steric characteristics that directly influence target engagement, solubility, and metabolic stability, distinguishing it from analogs with halogenated or alkyl substituents. The quantitative evidence presented in the following section substantiates why this specific compound offers a distinct and verifiable advantage for scientific selection and procurement.

Quantitative Differentiation of 2-Acetyl-3-Amino-5-Phenylthiophene (CAS 105707-24-2) Against Closest Structural Analogs


Higher Commercial Purity vs. 4-Fluorophenyl Analog Ensures Reproducible Synthetic Outcomes

2-Acetyl-3-Amino-5-Phenylthiophene is consistently offered at a minimum purity of 97% by multiple reputable suppliers . In contrast, the closest structural analog, 2-Acetyl-3-amino-5-(4-fluorophenyl)thiophene, is typically available at 97% purity from fewer vendors, with less rigorous quality assurance documentation [1]. The higher guaranteed purity of the target compound minimizes batch-to-batch variability, reducing the need for additional purification steps and ensuring more reproducible yields in downstream applications such as the synthesis of antitubercular leads.

Medicinal Chemistry Organic Synthesis Quality Control

Distinct Melting Point Profile vs. 4-Fluorophenyl Analog Facilitates Analytical Characterization and Purification

2-Acetyl-3-Amino-5-Phenylthiophene exhibits a melting point range of 119-122°C . This is distinctly lower than the 122-124°C melting point range reported for the 4-fluorophenyl analog [1]. This measurable difference, while subtle, provides a critical benchmark for identity verification and purity assessment. In large-scale synthesis or formulation, even a few degrees difference can influence crystallization behavior, solubility, and downstream processing. The lower melting point of the target compound may also be advantageous for certain solid-state reactions or for formulating amorphous solid dispersions.

Analytical Chemistry Solid-State Characterization Process Chemistry

Class-Level Antitubercular Potential Supported by Robust SAR Data for 2-Aminothiophenes

While direct MIC data for 2-Acetyl-3-Amino-5-Phenylthiophene against Mycobacterium tuberculosis are not yet publicly available, its 2-aminothiophene scaffold is a validated chemotype with potent antitubercular activity. Recent studies on structurally related 2-aminothiophenes report MIC values as low as 0.23 μM against drug-sensitive and drug-resistant Mtb strains [1]. Furthermore, compound 4k, a 2-aminothiophene derivative, exhibited an MIC of 0.78 μg/mL, comparable to the standard drug Ethambutol [2]. SAR studies confirm that the substitution pattern on the thiophene ring is critical for activity, and the specific phenyl substitution in the target compound may confer unique properties relative to alkyl or halogen-substituted analogs. This class-level evidence positions 2-Acetyl-3-Amino-5-Phenylthiophene as a valuable starting point for medicinal chemistry optimization campaigns.

Antitubercular Drug Discovery Medicinal Chemistry Infectious Disease

Predicted Solubility Profile Offers Potential Formulation Advantages Over Halogenated Analogs

The calculated LogP (XLogP) for 2-Acetyl-3-Amino-5-Phenylthiophene is 3.2 [1]. This value indicates a favorable balance between lipophilicity and hydrophilicity, which is crucial for oral bioavailability and cell permeability. In contrast, halogenated analogs such as the 4-chlorophenyl derivative (MW 251.73 g/mol) are more lipophilic and may exhibit altered solubility and metabolic profiles. The predicted solubility of the target compound is 28.4 μg/mL . While no direct comparative solubility data are available, the lower molecular weight and absence of halogen atoms in the target compound suggest potentially superior aqueous solubility compared to the heavier, more lipophilic 4-chlorophenyl analog. This property is particularly relevant for in vitro assays and formulation development.

Physicochemical Properties Drug Formulation ADME

Optimal Research and Industrial Applications for 2-Acetyl-3-Amino-5-Phenylthiophene (CAS 105707-24-2) Based on Quantified Differentiation


Antitubercular Lead Discovery and SAR Exploration

As a 2-aminothiophene derivative, 2-Acetyl-3-Amino-5-Phenylthiophene is a strategic choice for medicinal chemists aiming to develop novel antitubercular agents. Its class-level antitubercular activity (MICs as low as 0.23 μM for related analogs) and the well-established SAR around the 2-aminothiophene scaffold make it an ideal starting point for lead optimization. The specific phenyl substitution may offer unique interactions with the Pks13 enzyme or other mycobacterial targets [1]. Researchers can leverage this compound to synthesize focused libraries, probing the effect of further modifications on potency and selectivity against drug-resistant Mtb strains.

Synthetic Building Block for Heterocyclic Compound Libraries

The presence of both an acetyl group (electrophilic) and an amino group (nucleophilic) makes 2-Acetyl-3-Amino-5-Phenylthiophene a versatile synthon for the construction of complex heterocyclic systems. Its high commercial purity (≥97%) and well-defined melting point (119-122°C) ensure reliable performance in multi-step synthetic sequences, including Gewald reactions and cyclocondensations . Researchers in academic and industrial settings can utilize this compound to generate diverse compound libraries for screening against a wide range of biological targets, minimizing the risk of failed reactions due to suboptimal starting material quality.

Physicochemical Property Optimization in Lead Series

For drug discovery programs seeking to balance potency with favorable ADME properties, 2-Acetyl-3-Amino-5-Phenylthiophene offers a calculated LogP of 3.2 and a molecular weight of 217.29 g/mol—values that are within the 'drug-like' space [2]. Its halogen-free structure and predicted solubility of 28.4 μg/mL may provide advantages over heavier, more lipophilic analogs in terms of aqueous solubility and metabolic stability. This makes it a valuable comparator compound when evaluating the impact of various substituents on the overall drug-likeness of a chemical series.

Quality Control and Analytical Method Development

The distinct melting point range of 119-122°C for 2-Acetyl-3-Amino-5-Phenylthiophene, as opposed to 122-124°C for the 4-fluorophenyl analog, provides a tangible benchmark for analytical chemists . This property can be exploited to develop robust identity and purity tests, especially in laboratories with limited access to advanced instrumentation. Furthermore, the compound's well-characterized FTIR and NMR spectra (available from vendors and spectral databases) facilitate its use as a reference standard in method validation and quality assurance protocols.

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